molecular formula C10H9F3O3 B8576775 methyl 2-[4-(trifluoromethyl)phenoxy]acetate

methyl 2-[4-(trifluoromethyl)phenoxy]acetate

Cat. No.: B8576775
M. Wt: 234.17 g/mol
InChI Key: DBKHEJISILVUDV-UHFFFAOYSA-N
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Description

methyl 2-[4-(trifluoromethyl)phenoxy]acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid methyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(trifluoromethyl)phenoxy]acetate typically involves the reaction of 4-trifluoromethylphenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[4-(trifluoromethyl)phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 2-[4-(trifluoromethyl)phenoxy]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[4-(trifluoromethyl)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

methyl 2-[4-(trifluoromethyl)phenoxy]acetate can be compared with other similar compounds, such as:

    [(4-Trifluoromethylphenyl)oxy]acetic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    [(4-Trifluoromethylphenyl)oxy]propionic acid methyl ester: Contains a propionic acid moiety instead of an acetic acid moiety.

    [(4-Trifluoromethylphenyl)oxy]benzoic acid methyl ester: Features a benzoic acid moiety instead of an acetic acid moiety.

The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the acetic acid methyl ester moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

methyl 2-[4-(trifluoromethyl)phenoxy]acetate

InChI

InChI=1S/C10H9F3O3/c1-15-9(14)6-16-8-4-2-7(3-5-8)10(11,12)13/h2-5H,6H2,1H3

InChI Key

DBKHEJISILVUDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-trifluoromethyl-phenol (10.000 g; 61.687 mmol), potassium carbonate (9.377 g; 67.856 mmol), and methyl bromoacetate (5.67 ml; 61.687 mmol) in acetone (250 ml) was heated at reflux for 1 h30. Filtration, concentration to dryness under reduced pressure, and purification by FC (DCM) afforded (4-trifluoromethyl-phenoxy)-acetic acid methyl ester as a colorless oil (14.100 g; 98%). LC-MS: tR=0.95 min.; [M+H]+: no ionisation.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.377 g
Type
reactant
Reaction Step One
Quantity
5.67 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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